Cdk/hdac-IN-3

Description

Significance of CDK and HDAC Dysregulation in Oncogenesis

The normal, tightly regulated processes of cell division and gene expression are frequently disrupted in cancer. CDKs are a family of protein kinases that are essential for controlling the progression of the cell cycle. numberanalytics.commdpi.comwikipedia.org When activated by their cyclin partners, CDKs phosphorylate various proteins to drive the cell through its different phases. numberanalytics.com Dysregulation and over-activation of CDKs can lead to unchecked cell proliferation, a fundamental characteristic of cancer. numberanalytics.commdpi.comresearchgate.net This aberrant activity has been observed in numerous cancers, including breast, lung, and colon cancer, as well as leukemia. numberanalytics.com

HDACs, on the other hand, are crucial epigenetic regulators. frontiersin.orgresearchgate.net By removing acetyl groups from histone and non-histone proteins, HDACs can alter chromatin structure and the function of many proteins involved in cellular processes. frontiersin.orgnih.gov In the context of cancer, the dysregulation of HDACs often leads to the silencing of tumor suppressor genes and the activation of oncogenic pathways. frontiersin.orgmdpi.com This contributes to cancer cell survival, proliferation, and resistance to apoptosis. frontiersin.orgresearchgate.net Elevated expression of HDACs is a common feature in a wide range of tumors, such as prostate, gastric, and colorectal cancers. nih.govplos.orgthno.org

Rationale for Dual Inhibition Strategies in Cancer Research

Given the critical and often interconnected roles of CDKs and HDACs in cancer, targeting both simultaneously with a single molecule presents a compelling therapeutic strategy. acs.orgekb.eg Research has indicated that combining CDK and HDAC inhibitors can result in synergistic anti-cancer effects, proving more effective than targeting either pathway alone. acs.orgacs.orgsci-hub.se This dual-inhibition approach aims to attack cancer cells on multiple fronts: directly halting their proliferation by arresting the cell cycle (via CDK inhibition) and reprogramming gene expression to promote cell death and inhibit survival pathways (via HDAC inhibition). nih.govnih.gov

A key advantage of this strategy is the potential to overcome drug resistance. acs.orgresearchgate.net Cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways. By concurrently blocking two distinct and vital cellular mechanisms, dual inhibitors may reduce the likelihood of resistance emerging. ekb.eg The development of chimeric molecules that incorporate the pharmacophores of both a kinase inhibitor and an HDAC inhibitor is an active area of research to enhance anti-tumor efficacy. acs.org

Overview of Cdk/hdac-IN-3 as a Research Compound

This compound is a research compound identified as an orally active, dual inhibitor of both CDKs and HDACs. glpbio.commedchemexpress.com It has demonstrated potent and selective inhibitory activity against specific members of both enzyme families. glpbio.commedchemexpress.com Research has highlighted its potential application in the context of acute myeloid leukemia (AML). glpbio.commedchemexpress.com

This compound selectively targets transcriptional CDKs—specifically CDK9, CDK12, and CDK13—and Class I HDACs—HDAC1, HDAC2, and HDAC3. glpbio.commedchemexpress.commedchemexpress.cn The inhibition of these particular enzymes by this compound has been shown to induce differentiation in leukemic stem-like cells and inhibit the proliferation of AML cells in research studies. medchemexpress.com

Below are tables detailing the known properties and inhibitory profile of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H18Cl2N6O3 |

| Molecular Weight | 509.34 |

| CAS Number | 2944087-54-9 |

Data sourced from GlpBio. glpbio.com

Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀ values)

| Target | IC₅₀ (nM) |

|---|---|

| HDAC1 | 62.12 |

| HDAC2 | 93.28 |

| HDAC3 | 82.87 |

| CDK9 | 98.32 |

| CDK12 | 98.85 |

| CDK13 | 100 |

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from MedchemExpress and GlpBio. glpbio.commedchemexpress.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Abemaciclib |

| Belinostat |

| Chidamide |

| This compound |

| Entinostat (B1683978) |

| Flavopiridol (B1662207) |

| MS-275 |

| Panobinostat |

| Quisinostat (B1680408) |

| Ribociclib |

| Romidepsin |

| Roscovitine (B1683857) |

| Roxyl-zhc-84 |

| Valproic acid |

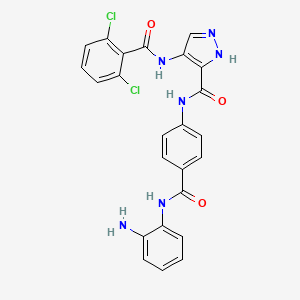

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H18Cl2N6O3 |

|---|---|

Molecular Weight |

509.3 g/mol |

IUPAC Name |

N-[4-[(2-aminophenyl)carbamoyl]phenyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H18Cl2N6O3/c25-15-4-3-5-16(26)20(15)23(34)31-19-12-28-32-21(19)24(35)29-14-10-8-13(9-11-14)22(33)30-18-7-2-1-6-17(18)27/h1-12H,27H2,(H,28,32)(H,29,35)(H,30,33)(H,31,34) |

InChI Key |

DMHUURDTAWQEKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Cdk/hdac in 3 Action

Target Spectrum and Inhibitory Potencies of Cdk/hdac-IN-3

This compound exhibits potent and selective inhibition against specific isoforms of both cyclin-dependent kinases and histone deacetylases. glpbio.commedchemexpress.com

The compound has shown significant inhibitory activity against several CDK isoforms that are critical for transcriptional regulation. medchemexpress.com The half-maximal inhibitory concentration (IC50) values highlight its potency. glpbio.commedchemexpress.commedchemexpress.cn

| Target Isoform | IC50 (nM) |

| CDK9 | 98.32 |

| CDK12 | 98.85 |

| CDK13 | 100 |

This table presents the IC50 values of this compound against various CDK isoforms, indicating its potent inhibitory effects. glpbio.commedchemexpress.commedchemexpress.cn

Concurrent with its CDK inhibition, this compound effectively targets class I HDAC isoforms, which are key regulators of histone and non-histone protein acetylation. medchemexpress.com The IC50 values demonstrate a strong inhibitory capacity. glpbio.commedchemexpress.commedchemexpress.cn

| Target Isoform | IC50 (nM) |

| HDAC1 | 62.12 |

| HDAC2 | 93.28 |

| HDAC3 | 82.87 |

This table displays the IC50 values of this compound for different HDAC isoforms, underscoring its role as a potent HDAC inhibitor. glpbio.commedchemexpress.commedchemexpress.cn

Epigenetic and Transcriptional Modulation

The dual-action of this compound on both CDKs and HDACs allows it to exert significant control over epigenetic landscapes and transcriptional processes within the cell.

HDACs play a crucial role in gene expression by removing acetyl groups from histones, which leads to a more compact chromatin structure and transcriptional repression. d-nb.infomdpi.comnih.gov By inhibiting HDACs, particularly HDAC1, HDAC2, and HDAC3, this compound can lead to histone hyperacetylation. d-nb.infonih.gov This "opening" of the chromatin structure can facilitate the transcription of genes that may have been silenced, including tumor suppressor genes. nih.gov For instance, the inhibition of HDAC1 has been linked to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, which can halt the cell cycle. embopress.org The process of histone deacetylation is a fundamental mechanism for regulating gene expression, and its inhibition can have profound effects on cellular function. d-nb.infomdpi.com

The regulatory scope of HDACs extends beyond histones to a multitude of non-histone proteins, including transcription factors, chaperone proteins, and signaling molecules. nih.govnih.gov The acetylation status of these proteins, governed by the balance of histone acetyltransferases (HATs) and HDACs, can influence their stability, interactions, and activity. nih.govnih.gov this compound, by inhibiting HDACs, can increase the acetylation of these non-histone targets. glpbio.commedchemexpress.eu For example, the deacetylation of non-histone proteins by HDACs can mark them for degradation through the ubiquitin-proteasome pathway. nih.gov Therefore, inhibition of HDACs by this compound can lead to the stabilization of certain proteins, altering various cellular processes.

Signaling Pathway Interference

The combined inhibition of CDKs and HDACs by a single agent like this compound can synergistically interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. acs.orgnih.gov For example, the inhibition of CDK9 can disrupt the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcriptional elongation. oncotarget.com This can lead to a decrease in the expression of anti-apoptotic proteins.

Simultaneously, HDAC inhibition can upregulate the expression of tumor suppressors and other proteins that promote cell cycle arrest and apoptosis. nih.govfrontiersin.org For instance, HDAC inhibitors can induce the expression of the CDK inhibitor p21, which in turn blocks cyclin/CDK complexes and leads to cell cycle arrest. nih.gov The combined effect of CDK and HDAC inhibition can thus lead to a more potent anti-cancer effect than either agent alone by targeting multiple nodes within oncogenic signaling networks. nih.govmdpi.com This dual-pronged attack can effectively shut down pathways that drive tumor growth and survival. acs.orgnih.gov

Modulation of Cell Cycle Regulatory Proteins

This compound influences the cell cycle by altering the expression and activity of key regulatory proteins. The inhibition of HDACs can lead to the upregulation of CDK inhibitors like p21 and p27. aopwiki.orgnih.govmdpi.com These proteins, in turn, block the activity of cyclin/CDK complexes, which are essential for cell cycle progression, ultimately causing cell cycle arrest, often at the G1/S or G2/M checkpoints. aopwiki.orgnih.govfrontiersin.org

The retinoblastoma protein (Rb) and the E2F transcription factor family are also key players in cell cycle control that are affected by this compound. nih.govfrontiersin.org HDACs are known to interact with Rb, influencing the activity of E2F1, a transcription factor that promotes the expression of genes required for S-phase entry. frontiersin.org By inhibiting HDACs, this compound can lead to the dephosphorylation of Rb, which then binds to and inactivates E2F, thereby halting cell cycle progression. frontiersin.org Furthermore, HDACs can directly deacetylate and suppress the activity of E2F1. nih.gov

The tumor suppressor protein p53 is another critical target. HDAC inhibition can lead to the hyperacetylation and stabilization of p53, enhancing its ability to induce cell cycle arrest and apoptosis. nih.gov

Table 1: Impact of this compound on Cell Cycle Regulatory Proteins

| Protein | Effect of this compound Inhibition | Downstream Consequence |

|---|---|---|

| p21 | Upregulation aopwiki.orgmdpi.comnih.gov | Inhibition of Cyclin/CDK complexes, leading to cell cycle arrest nih.gov |

| p27 | Upregulation aopwiki.org | Inhibition of Cyclin/CDK complexes, contributing to cell cycle arrest nih.gov |

| p53 | Stabilization and activation through hyperacetylation nih.gov | Induction of cell cycle arrest and apoptosis nih.gov |

| Rb | Dephosphorylation frontiersin.org | Sequestration of E2F transcription factors, halting G1/S transition frontiersin.org |

| E2F | Repression of activity nih.govfrontiersin.org | Decreased transcription of genes required for DNA synthesis and cell cycle progression frontiersin.org |

Disruption of Apoptotic and Anti-Apoptotic Protein Balance

The dual inhibition of CDKs and HDACs by this compound significantly impacts the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately pushing cancer cells towards programmed cell death (apoptosis). acs.orgnih.gov

A key mechanism involves the modulation of the Bcl-2 family of proteins. HDAC inhibitors can upregulate pro-apoptotic members of this family. frontiersin.org Conversely, the expression of anti-apoptotic proteins, such as Mcl-1, can be repressed through the inhibition of CDK9, a transcriptional regulator. nih.gov This shift in the Bcl-2 family balance disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.

Caspase-3, a crucial executioner caspase, is activated downstream of these events. The induction of apoptosis by CDK/HDAC dual inhibitors has been observed in various cancer cell lines, including those of acute myeloid leukemia (AML). medchemexpress.com

Table 2: Modulation of Apoptotic Proteins by this compound

| Protein Family/Protein | Effect of this compound Inhibition | Consequence |

|---|---|---|

| Bcl-2 family | Upregulation of pro-apoptotic members frontiersin.org | Promotes apoptosis |

| MCL-1 | Downregulation of expression nih.gov | Reduces cell survival signals, sensitizing cells to apoptosis nih.gov |

| Caspase-3 | Activation | Execution of the apoptotic program |

Effects on Intracellular Stress Response Pathways

The inhibition of HDACs can induce intracellular stress, further contributing to the anticancer effects of this compound. One of the key pathways affected is the response to misfolded proteins, also known as the endoplasmic reticulum (ER) stress response. nih.gov HDAC inhibitors have been shown to impair the cell's ability to handle misfolded proteins. nih.gov

Furthermore, HDAC inhibition can lead to an increase in intracellular reactive oxygen species (ROS). nih.gov This elevation in oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways. The dual inhibition of CDKs and HDACs may exacerbate this stress response, leading to enhanced cancer cell death.

Interference with Specific Oncogenic Signaling Cascades

This compound can disrupt the signaling of several oncogenic pathways that are frequently dysregulated in cancer.

The JAK1-STAT3 pathway is a critical signaling cascade for the survival and proliferation of many cancer cells. A novel hybrid molecule with CDK and HDAC inhibitory activity has been shown to overcome drug resistance by suppressing JAK1-STAT3-BCL2 signaling. thno.org

The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial pathway in cancer development. While direct effects of this compound on this pathway are still under investigation, the interplay between HDACs and MAPK signaling is well-established, suggesting a potential for interference. nih.gov

The PI3K (Phosphoinositide 3-kinase) pathway is also implicated. HDAC3 has been shown to regulate iNOS expression and nitric oxide generation through the PI3K/Akt pathway. nih.gov This suggests that inhibitors targeting HDAC3, such as this compound, could modulate this signaling cascade.

Table 3: Impact of this compound on Oncogenic Signaling Cascades

| Signaling Pathway | Effect of this compound Inhibition | Potential Therapeutic Consequence |

|---|---|---|

| JAK1-STAT3 | Suppression of signaling thno.org | Overcoming drug resistance and inducing apoptosis thno.org |

| MAPK | Potential for interference nih.gov | Inhibition of cell proliferation and survival |

| PI3K | Potential modulation of pathway activity nih.gov | Disruption of cancer cell metabolism and growth |

Cellular and Biological Effects of Cdk/hdac in 3

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. This process is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). CDKs and their regulatory partners, cyclins, are crucial for driving the transitions between these phases. imrpress.comnih.gov HDACs also play a role in cell cycle control by modifying histone and non-histone proteins, thereby regulating the expression of genes involved in cell cycle progression. imrpress.com Dual inhibition of CDKs and HDACs can disrupt the normal cell cycle, leading to arrest at specific checkpoints.

The G1 phase is a critical period where the cell grows and prepares for DNA synthesis. The transition from G1 to S phase is primarily controlled by the activity of CDK4/6 and CDK2. thno.org HDAC inhibitors can induce G1 arrest by upregulating the expression of CDK inhibitors like p21. oncotarget.comnih.gov This upregulation of p21 can block the activity of cyclin-CDK complexes, preventing the cell from entering the S phase. oncotarget.comnih.gov

Studies on dual CDK and HDAC inhibitors have demonstrated their ability to cause G1 phase arrest in various cancer cell lines. For example, the combination of the HDAC inhibitor quisinostat (B1680408) and the pan-CDK inhibitor flavopiridol (B1662207) resulted in a G1 cell cycle arrest in several melanoma cell lines. nih.govoncotarget.com This arrest is often associated with the downregulation of proteins that promote G1 progression. thno.org A novel hybrid molecule, Roxyl-zhc-84, which targets both HDACs and CDKs, has also been shown to induce G1-phase cell cycle arrest in breast and ovarian cancer cell lines. thno.org

The G2/M checkpoint ensures that the cell is ready for mitosis. This phase is regulated by the CDK1/cyclin B complex. jcancer.org Inhibition of both CDKs and HDACs can lead to an accumulation of cells in the G2/M phase. For instance, the dual inhibitor Cdk/hdac-IN-2 has been observed to induce cell cycle arrest at the G2/M phase. medchemexpress.com Similarly, treatment with the HDAC inhibitor romidepsin, which targets HDAC1 and HDAC2, resulted in a complete G2 arrest in bladder cancer cells. mdpi.com This arrest is often linked to the downregulation of genes that control the G2/M transition. mdpi.com

The combination of CDK and HDAC inhibitors can have synergistic effects on inducing G2/M arrest. In hepatocellular carcinoma cells, the combination of a CDK4/6 inhibitor and an HDAC inhibitor led to a significant increase in G2/M cell cycle arrest. jcancer.org This suggests that simultaneously targeting both pathways can be more effective in halting cell division at this stage.

The S phase is when the cell replicates its DNA. HDAC3 has been identified as a crucial regulator of S phase progression. imrpress.comnih.gov Its depletion can lead to defects in DNA replication and trigger an S phase checkpoint, causing the cell cycle to halt. imrpress.com The dual inhibition of CDKs and HDACs can also impact S phase. For instance, a novel CDK9/HDAC dual inhibitor, compound 8e, was found to induce S phase cell cycle arrest in MV-4-11 cells. acs.org This indicates that targeting these enzymes can interfere with the processes of DNA synthesis and repair.

Apoptosis Induction and Enhancement

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Dual CDK/HDAC inhibitors have been shown to induce and enhance apoptosis in various cancer cell lines. medchemexpress.comnih.govmedchemexpress.comacs.org This is achieved through the modulation of several key apoptotic pathways.

Cdk/hdac-IN-3 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. medchemexpress.com Similarly, the dual inhibitor Cdk/hdac-IN-2 induces apoptosis in cancer cells, partly by accelerating the accumulation of intracellular reactive oxygen species (ROS). medchemexpress.com

The combination of CDK and HDAC inhibitors can synergistically induce apoptosis. In melanoma cell lines, the combined treatment with quisinostat and flavopiridol led to a significant increase in apoptosis, as indicated by the cleavage of PARP, a marker of apoptosis. nih.govoncotarget.com This effect was observed in cell lines that were resistant to single-agent treatments. nih.gov

The mechanism of apoptosis induction by these dual inhibitors often involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. frontiersin.orgnih.gov HDAC inhibitors can shift the balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic ones. thno.orgfrontiersin.org For example, the hybrid molecule Roxyl-zhc-84 was found to downregulate the anti-apoptotic protein BCL-2 and induce the cleavage of caspase-3, a key executioner of apoptosis. thno.org

| Compound/Treatment | Cell Line(s) | Observed Effect on Apoptosis | Key Molecular Changes |

|---|---|---|---|

| This compound | AML cells | Induction of apoptosis. medchemexpress.com | Not specified. |

| Cdk/hdac-IN-2 | A375, HCT116 | Induction of apoptosis. medchemexpress.com | Increased intracellular ROS. medchemexpress.com |

| Quisinostat + Flavopiridol | Melanoma cell lines | Synergistic induction of apoptosis. nih.govoncotarget.com | Increased cleaved PARP. nih.gov |

| Roxyl-zhc-84 | Breast and ovarian cancer cell lines | Induction of apoptosis. thno.org | Downregulation of BCL-2, increased cleaved caspase-3. thno.org |

Differentiation Induction in Malignant Cell Populations

Cellular differentiation is the process by which a less specialized cell becomes a more specialized one. In many cancers, this process is blocked, leading to an accumulation of immature, proliferating cells. Some anti-cancer therapies aim to overcome this block and induce differentiation.

This compound has been shown to significantly induce the differentiation of leukemic stem-like cells. medchemexpress.com This suggests that by targeting both CDKs and HDACs, it is possible to push malignant cells towards a more mature, less proliferative state. The mechanism likely involves the regulation of gene expression programs that control cell fate. CDKs and cyclins have been shown to play a role in governing cell differentiation, and their inhibition can lead to differentiation. frontiersin.org HDAC inhibitors can also promote differentiation by altering the chromatin landscape and allowing for the expression of differentiation-associated genes. researchgate.net

Inhibition of Proliferation in Cancer Cell Lines

A hallmark of cancer is uncontrolled cell proliferation. Dual CDK/HDAC inhibitors have demonstrated potent anti-proliferative activity across a range of cancer cell lines. medchemexpress.comacs.org

This compound has shown strong growth inhibitory effects against several human acute myeloid leukemia (AML) cell lines. medchemexpress.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several AML cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) for this compound |

|---|---|---|

| U937 | Histiocytic lymphoma | 0.72 medchemexpress.com |

| HL-60 | Acute promyelocytic leukemia | 1.43 medchemexpress.com |

| SKNO-1 | Acute myeloid leukemia | 1.63 medchemexpress.com |

| Kaumi-1 | Acute myeloid leukemia | 0.89 medchemexpress.com |

The anti-proliferative effects of dual CDK/HDAC inhibitors are a direct consequence of their ability to induce cell cycle arrest and apoptosis. By halting the cell cycle and promoting cell death, these compounds effectively reduce the growth of cancer cell populations. The synergistic effect of inhibiting both CDKs and HDACs has been noted to be particularly effective in suppressing cancer cell proliferation. acs.org

Impact on Angiogenesis-Related Pathways

While direct studies on the specific effects of this compound on angiogenesis are limited, its known targets—HDAC1, HDAC2, and HDAC3—are deeply implicated in the regulation of blood vessel formation. frontiersin.orgnih.gov Histone deacetylase inhibitors, as a class, are recognized for their anti-angiogenic properties, which are often mediated through the downregulation of key pro-angiogenic factors. frontiersin.orgnih.gov

The formation of new blood vessels is a critical process for tumor growth and metastasis, heavily reliant on factors like Vascular Endothelial Growth Factor (VEGF). frontiersin.org The transcription of the VEGF gene can be regulated by the acetylation status of its promoter region. nih.gov Specifically, HDAC1 and HDAC3 have been shown to be recruited to the VEGF promoter, where their deacetylase activity can influence gene expression. frontiersin.orgnih.gov By inhibiting these HDACs, this compound can theoretically lead to the hyperacetylation of the VEGF promoter, potentially altering its transcription and thereby affecting angiogenesis.

Furthermore, HDAC3 has been identified as a critical molecule for endothelial cell survival and function. nih.gov Its inhibition can lead to endothelial cell apoptosis and disrupt vascular integrity. nih.gov Class I HDACs, including those targeted by this compound, play roles in modulating cell cycle progression and proliferation in endothelial cells. pnas.org Inhibition of these HDACs can also affect the expression of other angiogenesis-related genes. For instance, HDAC5, which can form complexes with class I HDACs, is a known repressor of pro-angiogenic genes like FGF2 and Slit2. glpbio.comnih.gov

Given that this compound potently inhibits HDAC1, HDAC2, and HDAC3, it is plausible that it exerts anti-angiogenic effects through the modulation of these pathways. However, dedicated experimental validation is required to confirm these potential impacts.

Modulation of DNA Damage Response Mechanisms

The integrity of the genome is maintained by a complex network known as the DNA damage response (DDR). frontiersin.org this compound, through its inhibition of class I HDACs and specific CDKs, is positioned to significantly influence this response. HDAC inhibitors are known to induce DNA damage and concurrently impair the cellular mechanisms responsible for its repair. frontiersin.org

HDAC1 and HDAC2 are crucial for the repair of DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage. oup.com These enzymes are involved in both major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). oup.comaacrjournals.org Their inhibition can lead to defects in these repair processes, sensitizing cancer cells to DNA damaging agents. frontiersin.orgoup.com The loss of HDAC3 has also been linked to increased DNA damage and apoptosis. nih.gov

A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. nih.govmdpi.com Treatment with HDAC inhibitors has been shown to lead to an accumulation of γH2AX, indicating an increase in DNA damage. nih.govnih.gov This is consistent with the finding that the loss of HDAC1 or HDAC2 results in persistent DNA damage signals. frontiersin.org The kinases ATM and ATR are central to the DDR, initiating signaling cascades upon sensing DNA damage. mdpi.comnih.gov HDACs can deacetylate and regulate the activity of key proteins in these pathways, including ATM itself. oup.com

The CDK component of this compound also plays a role. CDK9, a primary target, is involved in transcription elongation. Its inhibition can lead to the downregulation of several short-lived anti-apoptotic proteins and key DNA repair proteins. The combined inhibition of HDACs and CDKs can therefore create a synergistic effect, enhancing DNA damage while simultaneously hampering the cell's ability to repair it. nih.gov This dual action can lead to the accumulation of lethal DNA damage, ultimately triggering programmed cell death (apoptosis).

Key Proteins in DNA Damage Response Modulated by HDACs Targeted by this compound

The following table details the roles of specific HDACs, which are inhibited by this compound, in the DNA damage response.

| HDAC Isoform | Role in DNA Damage Response | Consequence of Inhibition |

|---|---|---|

| HDAC1 | Facilitates non-homologous end joining (NHEJ) and homologous recombination (HR) repair. oup.com Regulates the activity of CDK inhibitors like p21. mdpi.com | Impaired DSB repair, increased sensitivity to DNA damaging agents, and cell cycle arrest. frontiersin.orgmdpi.com |

| HDAC2 | Cooperates with HDAC1 in the DNA damage response. nih.gov Involved in chromatin remodeling at sites of DNA damage to facilitate repair. nih.gov | Defective DSB repair and accumulation of DNA damage. frontiersin.orgnih.gov |

| HDAC3 | Critical for S-phase progression and control of DNA damage. nih.gov Its inactivation leads to cell-cycle dependent DNA damage and apoptosis. nih.gov | Increased genomic instability and induction of apoptosis. nih.gov |

Synergistic Research Approaches with Cdk/hdac in 3

Rationale for Combination Strategies

The rationale for combining CDK and HDAC inhibitors stems from their complementary roles in regulating critical cellular processes that are often dysregulated in cancer. acs.org HDACs are crucial enzymes that control gene expression by modifying both histone and non-histone proteins, thereby impacting cell proliferation, apoptosis, and other key functions. acs.orgresearchgate.net CDKs, on the other hand, are essential for cell cycle progression. acs.org

Recent evidence demonstrates that combining an HDAC inhibitor with a CDK inhibitor can result in a synergistic effect, suppressing cancer cell proliferation more effectively than either agent alone. acs.org This suggests that simultaneous inhibition can make tumor cells more susceptible to the individual actions of each inhibitor. acs.org For instance, in breast cancer cells, HDAC inhibition has been shown to induce the degradation of cyclin D1, potentially sensitizing the cells to CDK inhibition. nih.gov This combined approach is being explored to treat a variety of malignancies, including refractory solid tumors and hematological cancers, with the aim of producing enhanced antitumor effects and overcoming drug resistance. acs.org

Synergistic Antitumor Efficacy in Preclinical Models

Preclinical studies have demonstrated the synergistic antitumor efficacy of dual CDK and HDAC inhibition in various cancer models. The combination of the pan-HDAC inhibitor quisinostat (B1680408) and the pan-CDK inhibitor flavopiridol (B1662207) showed a synergistic reduction in the viability of all melanoma cell lines tested, regardless of their driver mutations. nih.govoncotarget.com This synergistic effect was also observed in BRAFV600E mutant melanoma that had acquired resistance to BRAF inhibition. nih.govoncotarget.com

In a patient-derived tumor xenograft (PDX) model of cutaneous melanoma, the combination of quisinostat and flavopiridol effectively induced tumor regression without increasing adverse effects. nih.govoncotarget.com Similarly, the combination of the HDAC1/3 inhibitor entinostat (B1683978) and the CDK inhibitor roscovitine (B1683857) has been shown to inhibit cell cycle progression, induce apoptosis, and suppress DNA synthesis in hepatoma cells, suggesting it as a promising treatment option for hepatocellular carcinoma (HCC). acs.org

The development of dual CDK/HDAC inhibitors, such as compound 8e , which potently inhibits both CDK9 and HDAC1, has shown significant antiproliferative capabilities against hematological tumor cell lines and some refractory solid tumors. acs.org Another example is the hybrid molecule Roxyl-zhc-84 , which combines HDAC and CDK4/6 inhibitory functions and has demonstrated remarkable antitumor activity both in vitro and in vivo. thno.org

Table 1: Examples of Synergistic Antitumor Efficacy in Preclinical Models

| Cancer Type | Inhibitor Combination/Dual Inhibitor | Preclinical Model | Key Findings |

|---|---|---|---|

| Melanoma | Quisinostat (HDACi) + Flavopiridol (CDKi) | Cell lines & PDX | Synergistic reduction in cell viability, tumor regression. nih.govoncotarget.com |

| Hepatocellular Carcinoma | Entinostat (HDACi) + Roscovitine (CDKi) | Cell lines | Inhibition of cell cycle, induction of apoptosis, suppression of DNA synthesis. acs.org |

| Hematological Tumors | Compound 8e (dual CDK9/HDAC1 inhibitor) | Cell lines | Potent antiproliferative activity. acs.org |

| Solid Tumors (Breast, Ovarian) | Roxyl-zhc-84 (dual HDAC/CDK4/6 inhibitor) | Cell lines & Xenograft | Significant antitumor activity in vitro and in vivo. thno.org |

| Pancreatic Cancer | Abemaciclib (CDK4/6i) + Panobinostat (HDACi) | Cell lines | Synergistic effects on cell survival and proliferation. mdpi.com |

Mechanisms Underlying Synergistic Effects

The synergistic antitumor effects of combined CDK and HDAC inhibition are attributed to several interconnected mechanisms that collectively disrupt fundamental cellular processes in cancer cells.

Enhanced Cell Cycle Disruption

HDAC inhibitors can induce cell cycle arrest, often at the G1 phase, by upregulating cell cycle regulators like p21. tandfonline.com This effect can be potentiated by CDK inhibitors, which also block cell cycle progression. nih.gov For instance, the combination of entinostat and roscovitine was found to inhibit the cell cycle progression in hepatoma cells. acs.org Similarly, a novel indirubin (B1684374) derivative that acts as a dual inhibitor of CDKs and HDACs efficiently induced S-phase arrest in several cancer cell lines. acs.org The dual CDK/HDAC inhibitor 8e was also found to remarkably induce S phase cell cycle arrest in MV-4-11 cells. acs.org

Augmented Apoptotic Pathways

A key mechanism for the synergy between CDK and HDAC inhibitors is the enhanced induction of apoptosis, or programmed cell death. acs.org HDAC inhibitors can promote apoptosis by altering the expression of pro-apoptotic and anti-apoptotic proteins. tandfonline.com When combined with CDK inhibitors, this effect is often amplified. acs.org

The combination of quisinostat and flavopiridol was shown to induce apoptotic cell death in melanoma cells. nih.govoncotarget.com Similarly, the dual CDK4-HDAC1 inhibitor, compound 1 , effectively induced apoptosis in cancer cell lines. acs.org The hybrid molecule Roxyl-zhc-84 was also found to induce apoptosis in breast and ovarian cancer cell lines, as evidenced by the downregulation of the anti-apoptotic protein BCL-2 and the significant induction of caspase-3 cleavage. thno.org

Overcoming Compensatory Mechanisms

Cancer cells often develop resistance to single-agent therapies by activating compensatory signaling pathways. mdpi.com Combination strategies, such as the dual inhibition of CDKs and HDACs, can overcome these resistance mechanisms. acs.org For example, the synergistic combination of CDK and HDAC inhibitors has been shown to overcome resistance to CDK inhibitors in certain breast cancers by activating p21. acs.org This suggests that co-inhibition can be beneficial in cases where resistance to CDK inhibitors has developed. acs.org The combination of quisinostat and flavopiridol was effective in melanoma cells that had acquired resistance to BRAF inhibitors, indicating that this dual approach can be a viable therapeutic option for patients who have relapsed on targeted therapies. nih.gov

Mechanisms of Resistance and Strategies to Overcome Resistance

Intrinsic and Acquired Resistance to CDK/HDAC Inhibition

Resistance to therapies targeting CDKs and HDACs can be either intrinsic (pre-existing) or acquired (developing after treatment). For CDK inhibitors, resistance often involves alterations that bypass the need for CDK4/6 signaling. spandidos-publications.com Common intrinsic mechanisms include the loss of the retinoblastoma (Rb) tumor suppressor protein, which is the primary target of the cyclin D-CDK4/6 complex, or amplification of the genes encoding CDK4 or CDK6. spandidos-publications.com Acquired resistance can emerge through various routes, such as the activation of alternative cell cycle drivers like cyclin E-CDK2, which can continue to promote cell cycle progression even when CDK4/6 is blocked. spandidos-publications.comnih.gov

For HDAC inhibitors, resistance mechanisms are multifaceted and can involve the upregulation of cellular antioxidant pathways or increased expression of anti-apoptotic proteins like Bcl-2. researchgate.net Furthermore, some cancer cells can develop resistance through mutations in the HDAC enzymes themselves, such as a mutation in HDAC2 found in cell lines resistant to Trichostatin A. liverpool.ac.uk

In the context of a dual inhibitor like Cdk/hdac-IN-3, resistance could theoretically arise from alterations in any of its targets or downstream pathways. However, the strategy of targeting multiple, distinct cellular processes simultaneously is designed to create a higher barrier to the development of resistance. researchgate.netacs.org

Role of Epigenetic Modifiers in Resistance

Epigenetic modifiers are enzymes that regulate gene expression without altering the DNA sequence itself. HDACs are central players in this process, as they remove acetyl groups from both histone and non-histone proteins, thereby influencing chromatin structure, DNA accessibility, and the function of numerous proteins involved in cell cycle control, apoptosis, and DNA repair. frontiersin.orgunimi.it

The development of resistance to anticancer therapies is often linked to epigenetic plasticity. researchgate.net Aberrant HDAC activity can lead to the silencing of tumor suppressor genes, including those that encode for natural CDK inhibitors like p21. frontiersin.orgnih.gov Beyond histone modifications, other epigenetic mechanisms, such as DNA methylation and the expression of non-coding RNAs (like microRNAs), are also implicated in drug resistance. spandidos-publications.comnih.gov For instance, research has shown that a significant portion of microRNAs, which can regulate entire networks of genes, have their expression altered by HDAC inhibitors. nih.gov The interplay between different epigenetic regulators is complex; for example, HDAC inhibition can lead to the degradation of DNA methyltransferase 1 (DNMT1), an enzyme that also plays a role in gene silencing and has been linked to drug resistance in melanoma. oaepublish.com This highlights how targeting a key epigenetic node like HDACs can have broad effects on the cellular machinery that governs drug sensitivity and resistance.

Strategies to Combat Resistance in Preclinical Settings

A key mechanism for overcoming resistance to CDK inhibitors involves the modulation of the p21 pathway. nih.gov The protein p21 (also known as CIP1/WAF1) is a potent inhibitor of several cyclin-CDK complexes and acts as a crucial brake on cell cycle progression. nih.govnih.gov The expression of the p21 gene is often suppressed by HDACs. nih.govnih.gov

Therefore, inhibiting HDACs can lead to the upregulation of p21, which in turn enhances cell cycle arrest. nih.govfrontiersin.org This provides a strong rationale for the dual-inhibition strategy. In cases where cancer cells might develop resistance to the CDK-inhibiting function of a drug, the HDAC-inhibiting function can compensate by reactivating p21 expression. acs.orgiiarjournals.org This synergistic effect was demonstrated in preclinical studies where the combination of CDK and HDAC inhibitors was shown to overcome resistance by activating p21. acs.org A dual-target molecule like this compound inherently leverages this synergy, with its HDAC-inhibiting component working to restore the p21-mediated cell cycle checkpoint. thno.org

The fundamental premise of a dual inhibitor like this compound is to overcome drug resistance by simultaneously blocking multiple, often complementary, cellular pathways. researchgate.netekb.eg Cancer cells that develop resistance to a single-target agent frequently do so by activating a bypass signaling pathway. spandidos-publications.com By inhibiting both CDKs and HDACs, a dual-action compound makes it significantly harder for the cell to establish a viable resistance mechanism. acs.org

Preclinical studies have consistently shown that combining CDK and HDAC inhibitors results in synergistic antitumor effects, even in cancer cells that have acquired resistance to single agents. acs.orgnih.gov For example, the combination of the HDAC inhibitor quisinostat (B1680408) and the pan-CDK inhibitor flavopiridol (B1662207) demonstrated a synergistic reduction in the viability of melanoma cell lines, including those with acquired resistance to BRAF inhibitors. nih.govoncotarget.com This suggests that the dual-inhibition strategy can be effective irrespective of specific driver mutations or prior resistance profiles. oncotarget.com Hybrid molecules designed to inhibit both HDAC and CDK have been shown to be effective in preclinical models by inducing apoptosis and overcoming resistance pathways mediated by factors such as JAK1-STAT3-BCL2. thno.org

A compelling strategy to enhance cancer therapy is to make tumor cells more susceptible to radiation, a process known as radiosensitization. HDAC inhibitors have been shown in numerous preclinical studies to be effective radiosensitizers. nih.govmdpi.come-crt.org The primary mechanism behind this effect is the impairment of the cell's ability to repair DNA damage, particularly DNA double-strand breaks (DSBs), which are the most lethal lesions induced by ionizing radiation. nih.govmdpi.com

HDACs play a role in the DNA damage response (DDR). frontiersin.org Their inhibition can downregulate the expression and function of key proteins in the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govoncotarget.com Studies have shown that HDAC inhibitors can reduce the levels of repair proteins like RAD51 and delay the resolution of γH2AX foci, which are markers of DNA damage. nih.govoncotarget.com By compromising DNA repair, HDAC inhibitors cause an accumulation of radiation-induced damage, ultimately leading to cell death. nih.govmdpi.com A dual inhibitor like this compound, by possessing a potent HDAC-inhibiting component, is expected to carry this radiosensitizing property, offering a potential therapeutic advantage for use in combination with radiotherapy. researchgate.net

Research Findings Summary

Key Resistance Mechanisms to CDK/HDAC Inhibition

| Resistance Mechanism | Description | Relevant Inhibitor Class |

|---|---|---|

| Rb Loss/Inactivation | Loss of the Rb tumor suppressor protein makes cells independent of CDK4/6 for cell cycle progression. spandidos-publications.com | CDK Inhibitors |

| Cyclin E-CDK2 Activation | Upregulation of the Cyclin E-CDK2 complex provides an alternative pathway to phosphorylate Rb and drive the cell cycle. spandidos-publications.com | CDK Inhibitors |

| HDAC2 Mutation | Mutations in the target enzyme can prevent inhibitor binding and function. liverpool.ac.uk | HDAC Inhibitors |

| Epigenetic Plasticity | Changes in DNA methylation or expression of non-coding RNAs can alter gene expression to favor survival. nih.govoaepublish.com | CDK & HDAC Inhibitors |

| Bypass Pathway Activation | Activation of pro-survival signaling pathways like PI3K/AKT/mTOR or MAPK can compensate for the inhibited targets. nih.govnih.gov | CDK & HDAC Inhibitors |

Preclinical Strategies to Combat Resistance

| Strategy | Mechanism of Action | Target Pathway/Molecule |

|---|---|---|

| p21 Pathway Activation | HDAC inhibition upregulates the CDK inhibitor p21, reinforcing cell cycle arrest. nih.govacs.orgnih.gov | p21, HDAC, CDK |

| Dual Inhibition | Simultaneously targeting CDKs and HDACs creates a higher barrier to resistance and can induce synergistic cell killing. acs.orgnih.govoncotarget.com | CDK, HDAC |

| Radiosensitization | HDAC inhibition impairs DNA double-strand break repair pathways, making cancer cells more vulnerable to radiation. nih.govmdpi.comoncotarget.com | DNA Repair (HR, NHEJ) |

Preclinical Efficacy Studies

In Vitro Studies Across Various Cancer Types

Acute Myeloid Leukemia (AML) Cell Lines

Cdk/hdac-IN-3 has demonstrated significant growth inhibitory effects on various Acute Myeloid Leukemia (AML) cell lines. The compound shows potent and selective inhibition of CDK9, CDK12, CDK13, HDAC1, HDAC2, and HDAC3. medchemexpress.com In vitro studies revealed strong growth inhibitory potency against several human leukemia cell lines, including Kaumi-1, Skno-1, HL-60, and U937, with IC50 values of 0.89 μM, 1.63 μM, 1.43 μM, and 0.72 μM, respectively, after 72 hours of treatment. medchemexpress.com

The mechanism of action in AML cells involves the induction of apoptosis and the promotion of differentiation of leukemic stem-like cells. medchemexpress.com Western blot analysis in HL-60 cells showed that this compound inhibited the downstream signaling of HDAC and CDK9 in a dose-dependent manner. medchemexpress.com Furthermore, the compound has been observed to induce cell cycle arrest. acs.org

| AML Cell Line | IC50 Value (μM) |

|---|---|

| U937 | 0.72 |

| HL-60 | 1.43 |

| SKNO-1 | 1.63 |

| Kaumi-1 | 0.89 |

Melanoma Cell Lines (Cutaneous and Uveal)

In melanoma, the combination of HDAC and CDK inhibitors has shown synergistic effects in reducing cell viability. acs.org For instance, the combination of the pan-HDAC inhibitor quisinostat (B1680408) and the CDK inhibitor flavopiridol (B1662207) resulted in a synergistic reduction in cell viability across all tested melanoma cell lines, including those with BRAFV600E mutations that have acquired resistance to BRAF inhibition. nih.gov This suggests that a dual inhibitor like this compound could be effective in treating melanoma, including resistant forms.

Studies on uveal melanoma have also shown that combining HDAC and CDK inhibitors can induce apoptosis and inhibit tumor growth. mdpi.com The combination of quisinostat and flavopiridol was effective in reducing cell proliferation and inducing apoptosis in uveal melanoma cell lines. frontiersin.org These findings support the therapeutic potential of dual HDAC/CDK inhibition in both cutaneous and uveal melanoma. nih.gov

Breast Cancer Cell Lines

The combination of HDAC and CDK inhibitors has been explored as a promising therapeutic strategy for breast cancer. nih.gov HDAC inhibitors have been shown to induce the degradation of cyclin D1, potentially sensitizing breast cancer cells to CDK inhibition. oncotarget.com In vitro experiments have demonstrated that HDAC inhibitors can increase the expression of CDK inhibitors, leading to cell cycle arrest. nih.gov

A novel hybrid molecule, Roxyl-zhc-84, which combines HDAC and JAK1 inhibition, induced apoptosis and G1-phase arrest in breast cancer cell lines. thno.org This suggests that dual-target inhibitors can overcome the limited response of solid tumors to single-agent HDAC inhibitors. thno.org Another study showed that the HDAC inhibitor Vorinostat (SAHA) is known to inhibit breast cancer cell lines like MCF-7, MDA-MB-231, and SKBr-3 by inducing G1 and G2-M arrest and apoptosis. doi.org

Oral Squamous Cell Carcinoma (OSCC) Cell Lines

In Oral Squamous Cell Carcinoma (OSCC), the combination of HDAC and CDK inhibitors has shown promise. The HDAC inhibitor entinostat (B1683978) has been shown to reduce the proliferation of OSCC cells in a dose-dependent manner. umich.edu The combination of an HDAC inhibitor with a CDK4/6 inhibitor worked synergistically in OSCC models. cellphysiolbiochem.com This suggests that a dual inhibitor could enhance the sensitivity of OSCC to treatment. cellphysiolbiochem.com

Hepatoma Cell Lines

Studies on hepatoma cell lines have demonstrated the efficacy of combining HDAC and CDK inhibitors. The combination of the HDAC inhibitor MS-275 and the CDK inhibitor CYC-202 (Roscovitine) led to greater pro-apoptotic effects in Hep3B and HepG2 hepatoma cell lines compared to single-agent treatment. nih.gov This combination induced apoptosis via the mitochondrial pathway. nih.gov The development of dual inhibitors targeting both HDACs and other key pathways is considered a promising approach for liver cancer. mdpi.com The expression of several HDACs is increased in HCC tissues compared to non-tumorous liver. nih.gov

Other Hematological and Solid Tumor Cell Lines

The application of dual CDK/HDAC inhibitors extends to other cancers. For instance, in neuroblastoma cell lines, the combination of HDAC and CDK inhibitors has been shown to induce apoptosis. oncotarget.com In various solid tumors and hematological malignancies, novel CDK9/HDAC dual inhibitors have exhibited potent antiproliferative capacities. acs.org For example, compound 8e , a CDK9/HDAC1 dual inhibitor, showed high selectivity and effectively induced apoptosis and S-phase cell cycle arrest in MV-4-11 myelomonocytic leukemia cells. acs.org

In Vivo Xenograft Model Studies

Tumor Growth Inhibition

Detailed research findings and data tables regarding the tumor growth inhibition properties of this compound in xenograft models are not available in the reviewed scientific literature.

Impact on Tumor Regression

Specific data and research findings concerning the impact of this compound on tumor regression in xenograft models have not been published in the accessible literature.

Advanced Research Methodologies and Computational Approaches

In Vitro Enzyme Inhibition Assays

Cdk/hdac-IN-3 has been identified as a potent and selective dual inhibitor of specific cyclin-dependent kinases and class I histone deacetylases. invivochem.commedchemexpress.com Enzymatic assays were employed to determine its inhibitory concentration (IC50) against a panel of these enzymes. The compound demonstrated significant potency, with IC50 values in the nanomolar range. Specifically, it inhibits CDK9, CDK12, and CDK13, as well as HDAC1, HDAC2, and HDAC3. invivochem.commedchemexpress.com The detailed inhibitory activities are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| CDK9 | 98.32 |

| CDK12 | 98.85 |

| CDK13 | 100 |

| HDAC1 | 62.12 |

| HDAC2 | 93.28 |

| HDAC3 | 82.87 |

| Data sourced from InvivoChem and MedchemExpress. invivochem.commedchemexpress.com |

Cell-Based Assays (e.g., Cell Viability, Clonogenicity)

The antiproliferative effects of this compound have been evaluated through cell-based assays on various human leukemia cell lines. The compound showed strong growth inhibitory capabilities against acute myeloid leukemia (AML) cells. invivochem.commedchemexpress.com Cell viability assays conducted over a 72-hour incubation period established the IC50 values for several AML cell lines, including U937, HL-60, SKNO-1, and Kaumi-1. invivochem.com

| Cell Line | IC50 (µM) |

| U937 | 0.72 |

| HL-60 | 1.43 |

| SKNO-1 | 1.63 |

| Kaumi-1 | 0.89 |

| Data sourced from InvivoChem. invivochem.com |

While cell viability has been established, specific research detailing the effect of this compound on the clonogenic survival of cancer cells was not present in the available literature.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

The pro-apoptotic activity of this compound was investigated in AML cells. invivochem.com Apoptosis analysis in HL-60 and U937 cell lines, following a 48-hour treatment with concentrations ranging from 0.2 µM to 2.0 µM, confirmed that the compound successfully induced apoptosis. invivochem.com

Detailed studies utilizing flow cytometry to analyze the specific effects of this compound on cell cycle progression have not been detailed in the referenced sources. While combined CDK and HDAC inhibition is known to affect the cell cycle, specific data for this compound is not available. nih.gov

Western Blotting for Protein Expression and Modification Analysis (e.g., Acetylated Histone H3, Caspases)

Western blot analysis was utilized to probe the molecular mechanism of this compound in HL-60 leukemia cells. invivochem.com Following a 6-hour treatment with the compound at concentrations from 30 nM to 1000 nM, results indicated a dose-dependent inhibition of the downstream signaling pathways associated with HDAC and CDK9. invivochem.commedchemexpress.com

The specific protein targets analyzed in these Western blot experiments, such as the levels of acetylated Histone H3 or the cleavage of specific caspases to confirm apoptosis, were not explicitly detailed in the available research documents. invivochem.commedchemexpress.com Studies on other HDAC inhibitors frequently use Western blotting to confirm the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases as a marker of apoptosis. nih.gov

Genomic and Proteomic Profiling in Response to Inhibition

Based on the available scientific literature, comprehensive genomic or proteomic profiling studies to systematically identify changes in gene or protein expression in response to this compound inhibition have not been reported.

Structural Biology and Computational Modeling

There are no specific molecular docking or computational modeling studies available in the searched literature that detail the binding mode and interaction of this compound with its target proteins, CDK9, CDK12, CDK13, HDAC1, HDAC2, or HDAC3.

Pharmacophore Modeling and 3D-QSAR

While the primary publication for this compound does not detail the use of pharmacophore modeling or 3D-Quantitative Structure-Activity Relationship (QSAR) studies in its design, these computational techniques are fundamental in the development of dual-target inhibitors.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a dual inhibitor like this compound, this process would typically involve constructing separate pharmacophore models for the CDK9 and HDAC1 active sites. Key features for HDAC inhibitors generally include a zinc-binding group (ZBG), a hydrophobic linker, and a surface-recognition "cap" group. For CDK9 inhibitors, crucial features often include hydrogen bond donors and acceptors that interact with the hinge region of the kinase's ATP-binding pocket. A merged pharmacophore model would then be created to guide the design of a single molecule capable of satisfying the binding requirements of both enzymes.

3D-QSAR builds upon this by creating a statistical model that correlates the 3D properties (such as steric and electrostatic fields) of a set of molecules with their biological activity. This predictive model allows researchers to estimate the inhibitory potency of virtual compounds before synthesis, prioritizing the most promising candidates and guiding structural modifications to enhance activity against both CDK and HDAC targets.

Molecular Dynamics Simulations

To understand the stability and interaction dynamics of this compound at an atomic level, molecular dynamics (MD) simulations are a critical tool. Although the definitive study on this compound does not provide specific MD simulation results, the process involves placing the docked compound into a simulated physiological environment.

In a typical MD simulation, the compound-protein complex is solvated in a water box with ions to mimic the cellular environment. The simulation then calculates the movements of every atom over time based on a physics-based force field. Researchers would run simulations of this compound bound to both CDK9 and HDAC1.

The primary goals of these simulations would be to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the compound relative to the protein's binding pocket, researchers can determine if the inhibitor remains stably bound over the simulation time.

Analyze Key Interactions: MD simulations allow for a dynamic view of the hydrogen bonds, hydrophobic interactions, and the crucial coordination with the zinc ion in the HDAC active site. This helps confirm that the designed inhibitor maintains the necessary interactions predicted by docking studies.

Evaluate Conformational Changes: The simulation can reveal how the protein and the inhibitor adapt to each other upon binding, providing insights into the induced-fit mechanisms that contribute to binding affinity and selectivity.

Design and Synthesis of Novel Scaffolds and Derivatives

The design of this compound is rooted in a molecular hybridization strategy. This approach involves merging the distinct pharmacophores of known CDK inhibitors and HDAC inhibitors into a single chemical entity. nih.gov The goal is to create a molecule that retains the essential binding features for both target classes.

The development of this compound (compound 33a) was part of a broader effort to prepare and optimize a novel class of dual HDAC/CDK inhibitors. nih.gov This process involves extensive Structure-Activity Relationship (SAR) studies, where different chemical groups are systematically introduced and modified to improve potency, selectivity, and pharmacokinetic properties. The lead compound, 33a, was identified as exhibiting potent and selective inhibition against CDK9, CDK12, CDK13, and HDAC1, HDAC2, and HDAC3 at low nanomolar concentrations. nih.gov

The synthesis of such dual inhibitors often involves multi-step chemical reactions. While the precise synthetic route for this compound is detailed in its primary publication, the synthesis of analogous compounds based on scaffolds like 2-aminopyridine (B139424) provides insight into the complexity. Such syntheses typically begin with core heterocyclic structures which are then functionalized through a series of reactions, including nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki coupling), and finally, the addition of the zinc-binding group. researchgate.net This systematic preparation allows for the creation of a library of derivatives, which are then tested to identify the optimal compound, in this case, this compound.

Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK9 | 98.32 |

| CDK12 | 98.85 |

| CDK13 | 100 |

| HDAC1 | 62.12 |

| HDAC2 | 93.28 |

| HDAC3 | 82.87 |

| This table displays the half-maximal inhibitory concentration (IC50) values for this compound against various CDK and HDAC isoforms. |

Future Research Directions and Translational Perspectives

Elucidating Undiscovered Off-Target Effects relevant to Mechanism

Cdk/hdac-IN-3 is known to be a potent and selective dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Specifically, it targets CDK9, CDK12, and CDK13, alongside HDAC1, HDAC2, and HDAC3. medchemexpress.cominvivochem.com While this selectivity is a key feature, a comprehensive understanding of its full kinase and non-kinase interaction profile is essential. The first generation of CDK inhibitors often failed in clinical trials due to a lack of selectivity, which led to an unfavorable balance between efficacy and toxicity. mdpi.comnih.gov

Investigating this compound in Novel Disease Models Beyond Oncology

The initial therapeutic focus for this compound has been on acute myeloid leukemia (AML). medchemexpress.cominvivochem.com However, the biological roles of its targets—CDKs and HDACs—are not limited to cancer. Aberrant activity of both enzyme families is implicated in a variety of other pathologies.

For instance, specific HDAC isoforms, particularly HDAC3, are known to play significant roles in inflammatory processes and degenerative neurological diseases. mdpi.comnih.govmdpi.com Similarly, CDKs are involved in neuronal functions and cellular processes beyond cell cycle regulation. benthamdirect.com Given these connections, a logical next step is to investigate the efficacy of this compound in preclinical models of non-oncological diseases. Exploring its potential in models of neuroinflammation, neurodegeneration (such as Alzheimer's disease), or autoimmune disorders could open up entirely new therapeutic avenues for this class of dual inhibitors. mdpi.comnih.gov

Development of More Isoform-Selective Dual Inhibitors

The human genome contains numerous isoforms of both CDKs and HDACs, each with distinct and sometimes opposing biological functions. benthamdirect.comnih.gov this compound targets a specific subset of these (CDK9/12/13 and HDAC1/2/3). medchemexpress.com While this represents good selectivity compared to pan-inhibitors, the development of next-generation compounds with even greater isoform specificity is a critical research direction. mdpi.comnih.govmdanderson.org

For example, within Class I HDACs, inhibiting HDAC1/2 versus HDAC3 can have different biological consequences. mdpi.comnih.gov Similarly, distinguishing between the transcriptional CDKs (like CDK9, 12, and 13) and cell-cycle-related CDKs (like CDK1, 2, 4, and 6) is crucial. nih.govbenthamdirect.com Future drug design efforts could focus on modifying the this compound scaffold to create new analogues. nih.gov The goal would be to develop molecules that, for instance, potently inhibit HDAC3 and CDK9 while sparing other isoforms. Such highly selective agents would not only serve as valuable research tools to dissect the specific functions of these enzymes but could also offer improved therapeutic windows with fewer mechanism-based side effects. mdanderson.orgyoutube.comnih.gov

Table 1: Known Inhibitory Activity of this compound IC50 values indicate the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Target Class | Specific Isoform | IC50 (nM) |

|---|---|---|

| CDK | CDK9 | 98.32 |

| CDK12 | 98.85 | |

| CDK13 | 100 | |

| HDAC | HDAC1 | 62.12 |

| HDAC2 | 93.28 | |

| HDAC3 | 82.87 |

Exploration of Additional Synergistic Combinations in Preclinical Research

The strategy of combining targeted therapies to achieve synergistic effects is a cornerstone of modern oncology. mdpi.comnih.govfrontiersin.org Preclinical studies have repeatedly shown that both CDK inhibitors and HDAC inhibitors can enhance the efficacy of other anticancer agents. nih.govfrontiersin.orgacs.org For example, HDAC inhibitors have demonstrated synergy with DNA damaging agents, proteasome inhibitors, and immunotherapy. frontiersin.orgfrontiersin.org

Future preclinical research should systematically explore the synergistic potential of this compound when combined with a diverse range of therapeutics. Promising partners could include:

DNA damaging agents (e.g., cisplatin, doxorubicin): HDAC inhibitors can relax chromatin structure, potentially increasing the access of these agents to DNA. frontiersin.orgfrontiersin.org

PARP inhibitors (e.g., olaparib): Combining inhibitors of transcriptional CDKs with PARP inhibitors is a rational approach for cancers with specific DNA damage repair deficiencies.

Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1): HDAC inhibitors can modulate the tumor immune microenvironment, potentially sensitizing tumors to immunotherapy. frontiersin.org

Other targeted therapies: Combining this compound with inhibitors of other key signaling pathways (e.g., PI3K, BCL-2) could overcome resistance mechanisms. nih.govnih.gov

These combination studies could reveal potent therapeutic strategies, potentially allowing for efficacy in tumors that are resistant to single-agent treatments. mdpi.comnih.govnih.gov

Advanced Preclinical Model Systems for Efficacy and Mechanistic Studies

Traditional preclinical research has relied heavily on two-dimensional (2D) cell cultures and conventional cell line-derived xenograft (CDX) models. While useful, these systems often fail to recapitulate the complexity of human tumors, including their heterogeneity, microenvironment, and drug resistance mechanisms.

To gain a more accurate prediction of clinical efficacy, future studies on this compound should employ more sophisticated, clinically relevant model systems. These include:

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better maintain the genetic and histological characteristics of the original tumor. nih.gov Testing this compound in a panel of PDX models from different cancer types would provide robust data on its anti-tumor activity.

3D Culture Systems (Organoids and Spheroids): Three-dimensional in vitro models more closely mimic the cell-cell interactions and nutrient gradients found in solid tumors. mdanderson.org These systems are invaluable for studying drug penetration, cellular responses within a tissue-like context, and mechanisms of resistance.

Utilizing these advanced models will provide a more rigorous preclinical evaluation of this compound's therapeutic potential and its underlying mechanisms of action, ultimately facilitating a more successful transition to clinical trials. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.